1-Éthyl-3-méthylimidazolium bis(fluorosulfonyl)imide

Vue d'ensemble

Description

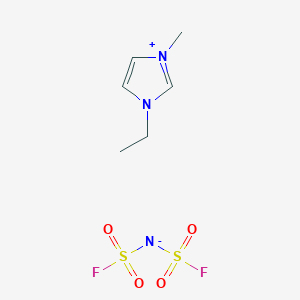

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide is a useful research compound. Its molecular formula is C6H11F2N3O4S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solvants électrolytiques dans les batteries lithium-ion

EMI[FSI]: est très apprécié dans le domaine des solvants électrolytiques pour les batteries lithium-ion en raison de sa viscosité relativement faible, ce qui est bénéfique pour les performances électrochimiques de la batterie . Les interactions moléculaires et électroniques du composé influencent sa viscosité et ses propriétés de transport, ce qui en fait un candidat de choix pour le développement d'électrolytes avancés.

Électronique basse consommation de nouvelle génération

Le liquide ionique EMI[FSI] est destiné à des applications dans les dispositifs électroniques basse consommation et optoélectroniques de nouvelle génération . Ses propriétés structurelles et électroniques sont cruciales pour comprendre les interactions au sein du liquide ionique et à l'interface avec les substrats, ce qui est essentiel pour les performances du dispositif.

Applications à haute stabilité thermique

En raison de sa non-volatilité et de sa haute stabilité thermique, EMI[FSI] trouve des applications là où ces propriétés sont essentielles, comme dans les processus et les environnements à haute température où les solvants classiques se dégraderaient .

Utilisations à haute conductivité ionique

EMI[FSI]: présente une conductivité ionique élevée, ce qui le rend adapté à une utilisation comme électrolyte dans divers types de batteries, y compris les batteries lithium/sodium-ion, et dans les cellules solaires sensibilisées par colorant .

Milieu de synthèse pour les polymères conducteurs

Ce liquide ionique sert d'excellent milieu pour la synthèse de polymères conducteurs. Ses propriétés facilitent le processus de polymérisation et contribuent à la production de matériaux présentant des caractéristiques électriques souhaitables .

Matériaux d'électrode d'intercalation

EMI[FSI]: est utilisé dans la synthèse de matériaux d'électrode d'intercalation, qui sont des composants essentiels des batteries rechargeables. Ses propriétés uniques contribuent au développement d'électrodes avec des capacités améliorées de stockage de l'énergie .

Anodes composites au silicium pour les LIB

Un électrolyte de liquide ionique contenant EMI[FSI] a été appliqué aux anodes composites au silicium pour les batteries lithium-ion. Cette application démontre le potentiel du composé pour améliorer les performances des anodes de batterie .

Recherche fondamentale sur les liquides ioniques

EMI[FSI]: fait l'objet de recherches fondamentales dans le domaine des liquides ioniques. Les études se concentrent sur ses propriétés structurelles, dynamiques et électroniques afin de mieux comprendre son comportement et ses applications potentielles .

Activité Biologique

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMImFSI) is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This compound is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of substances, making it suitable for various applications in chemistry and materials science. However, its biological activity, particularly its toxicity and effects on living organisms, requires thorough investigation.

In Vitro Studies

Research indicates that EMImFSI exhibits significant biological activity, particularly in terms of cytotoxicity. A study focusing on the effects of various imidazolium-based ionic liquids, including EMImFSI, found that exposure to this compound resulted in alterations in cellular functions. Specifically, it was observed that:

- Cellular Stress Response : EMImFSI exposure led to changes in the expression levels of heat shock proteins (HSP70 and HSP90), which are critical for cellular stress responses. This suggests that EMImFSI induces a stress response in cells, potentially leading to cytotoxic effects .

- Mitochondrial Dysfunction : The compound caused mitochondrial membrane disruption and increased phosphorylation of p53, a protein involved in cellular stress responses and apoptosis. These effects were linked to the activation of cyclooxygenase-2 (COX-2) and modulation of Bcl-2 family proteins, indicating a pathway towards apoptosis .

In Vivo Studies

Limited in vivo studies have been conducted on EMImFSI. However, existing research has highlighted the potential for acute toxicity:

- Acute Toxicity : In one study involving mice, the administration of related imidazolium ionic liquids resulted in significant histopathological changes in the liver and kidneys. The calculated LD50 for similar compounds was approximately 35.7 mg/kg . While specific data on EMImFSI is scarce, these findings suggest potential risks associated with its use.

Aquatic Toxicity

The environmental impact of EMImFSI has also been studied:

- Effects on Aquatic Organisms : Research on fish species exposed to related ionic liquids demonstrated elevated serum markers indicating organ damage and oxidative stress. These studies suggest that ionic liquids can significantly affect aquatic life by altering enzyme activities and inducing inflammatory responses .

Case Study 1: HepG2 Cell Line

In vitro studies using the HepG2 human liver cancer cell line revealed that EMImFSI exposure resulted in:

- Inhibition of Oxygen Consumption : The earliest observable effect was a marked inhibition of oxygen consumption within minutes of exposure.

- Induction of Apoptosis : Subsequent assays indicated an increase in caspase 3/7 activity and nucleosomal DNA cleavage, confirming the induction of apoptosis due to mitochondrial dysfunction .

Case Study 2: Aquatic Toxicity Assessment

A study assessing the effects of related ionic liquids on Hypophthalmichthys molitrix (silver carp) showed:

- Biochemical Alterations : Fish exposed to concentrations as low as 1.09 mg/L exhibited significant changes in liver enzyme activities and increased markers for oxidative stress and inflammation.

- Histopathological Changes : Examination revealed damage across multiple organs, including gills and kidneys, suggesting widespread physiological impacts from ionic liquid exposure .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

bis(fluorosulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F2NO4S2/c1-3-8-5-4-7(2)6-8;1-8(4,5)3-9(2,6)7/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFWGAAJBJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235789-75-0 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235789-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide?

A1: The molecular formula of EMImFSI is C8H11F2N3O4S2, and its molecular weight is 323.35 g/mol.

Q2: Is there any spectroscopic data available for EMImFSI?

A2: Yes, Raman spectroscopy has been extensively used to study the anion conformation of EMImFSI. Research indicates the presence of two conformers of the FSI- anion, C2 (trans) and C1 (cis), existing in equilibrium.

Q3: How does EMImFSI perform as an electrolyte in lithium-ion batteries (LIBs)?

A3: EMImFSI demonstrates promising potential as an electrolyte for LIBs, particularly with silicon (Si) composite anodes. It exhibits excellent rate capability compared to conventional carbonate-based electrolytes, likely due to the formation of inorganic species like LiOH and Li2O on the Si anode surface, as revealed by X-ray photoelectron spectroscopy.

Q4: What about its compatibility with other battery technologies?

A4: EMImFSI has shown promising results in sodium-ion batteries, particularly with hard carbon anodes, exhibiting high reversibility and capacity retention exceeding 98% after 1500 cycles. It also exhibits good compatibility with α-NaMnO2 cathodes, attributed to the formation of a stable passive layer.

Q5: Is EMImFSI flammable?

A5: Ionic liquid-containing networked polymer gel electrolytes, including those based on EMImFSI, have shown low flammability, making them potentially safer electrolyte options.

Q6: How does EMImFSI behave when confined in a porous matrix?

A6: When EMImFSI is immobilized in ordered mesoporous silica (MCM-41), its molecular structure becomes compressed due to strong interactions with the silica matrix. This compression leads to an increase in the melting point of the IL, as evidenced by differential scanning calorimetry and N2-sorption analyses.

Q7: How does the presence of an ether group affect the behavior of EMImFSI in mixtures with solvents like dimethylsulfoxide (DMSO)?

A7: Introducing an ether group into the imidazolium ring of EMImFSI weakens hydrogen bonding interactions within the mixture. This is because the ether group forms intramolecular hydrogen bonds that compete with the anion and DMSO molecules.

Q8: How does the cation type affect the electrochemical behavior of EMImFSI?

A8: The cation type significantly influences the reduction of polyoxometalates in EMImFSI. Studies have shown that the cation's ability to interact with negatively charged POM reduction products follows the order: imidazolium < sulfonium ≈ ammonium < pyrrolidinium < phosphonium.

Q9: Have there been any molecular dynamics simulations conducted on EMImFSI-based electrolytes?

A9: Yes, molecular dynamics (MD) simulations have provided insights into charge transport properties in EMImFSI-based electrolytes. For example, MD simulations on a system of lithium bis(fluorosulfonyl)imide (LiFSI) dissolved in EMImFSI revealed a bimodal feature in the conductivity spectra, attributed to interionic vibrations of EMIM+-FSI- and Li+-FSI- contact ion pairs.

Q10: What about the impact of lithium salt addition to EMImFSI-based electrolytes?

A10: MD simulations have been used to study the interactions in electrolytes containing both NaFSI and EMImFSI, providing insights relevant to Na-ion batteries. Additionally, research suggests that the addition of lithium salts to EMImFSI electrolytes can significantly influence the performance of electric double-layer capacitors (EDLCs).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.